molecular formula C10H10F2O3 B1413029 Methyl 2,3-difluoro-6-methoxyphenylacetate CAS No. 1803811-80-4

Methyl 2,3-difluoro-6-methoxyphenylacetate

Cat. No. B1413029
M. Wt: 216.18 g/mol
InChI Key: AWWJXYZAMRFVGB-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-6-methoxyphenylacetate is a chemical compound with the empirical formula C<sub>10</sub>H<sub>9</sub>F<sub>3</sub>O<sub>2</sub> . It falls under the category of aromatic esters . The compound consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 3, along with a methoxy group (OCH<sub>3</sub>) at position 6. The acetic acid moiety (CH<sub>3</sub>COO-) is attached to the phenyl ring.



Synthesis Analysis

The synthesis of Methyl 2,3-difluoro-6-methoxyphenylacetate involves the reaction of appropriate starting materials. While specific synthetic routes may vary, a common approach includes the following steps:



  • Fluorination : Introduction of fluorine atoms at positions 2 and 3 on the phenyl ring.

  • Methylation : Addition of a methoxy group (OCH<sub>3</sub>) to position 6.

  • Esterification : Formation of the ester linkage between the phenylacetate group and the methoxy group.



Molecular Structure Analysis

The molecular structure of Methyl 2,3-difluoro-6-methoxyphenylacetate is depicted below:



Chemical Reactions Analysis

Methyl 2,3-difluoro-6-methoxyphenylacetate can participate in various chemical reactions, including:



  • Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and methanol.

  • Arylation Reactions : The phenyl ring can undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions.

  • Reductive Transformations : Reduction of the carbonyl group (C=O) can lead to alcohol formation.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value not provided).

  • Solubility : It is likely soluble in organic solvents due to its ester functionality.

  • Boiling Point : The boiling point is not explicitly given but can be estimated based on its molecular weight and functional groups.


Safety And Hazards


  • Toxicity : As with any chemical compound, caution should be exercised during handling. Refer to safety data sheets (SDS) for specific information.

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials.

  • Hazard Statements : It is classified as an acute oral toxin (H302) according to the Globally Harmonized System (GHS).


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Structure-Activity Relationship (SAR) : Correlate its structure with biological activity.


properties

IUPAC Name

methyl 2-(2,3-difluoro-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8-4-3-7(11)10(12)6(8)5-9(13)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJXYZAMRFVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-difluoro-6-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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